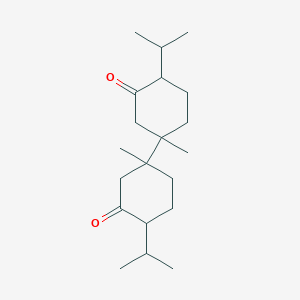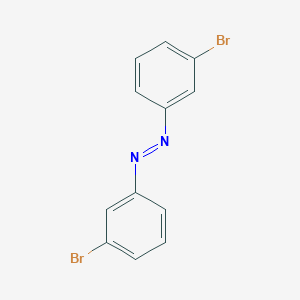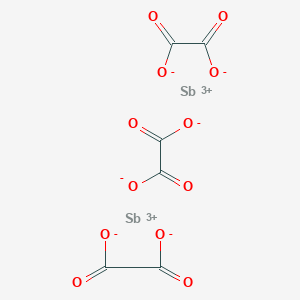
Antimony oxalate
Overview
Description
Antimony oxalate is a chemical compound composed of antimony and oxalate ions It is typically represented by the formula Sb2(C2O4)3
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony oxalate can be synthesized through the reaction of antimony(III) oxide with oxalic acid. The process involves refluxing freshly prepared antimony(III) oxide in oxalic acid, resulting in the formation of this compound as a colorless precipitate . Another method involves adding oxalic acid to a solution of antimony trichloride in hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory procedures mentioned above, scaled up for industrial use. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Antimony oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony(V) compounds.
Reduction: It can be reduced to elemental antimony under specific conditions.
Decomposition: Upon heating, this compound decomposes to form antimony(III) oxide, carbon dioxide, and carbon monoxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide can oxidize antimony(III) to antimony(V) under alkaline conditions.
Reducing Agents: Reducing agents like aluminum and iron can reduce antimony(III) to elemental antimony.
Thermal Decomposition: Heating this compound at around 564 K results in its decomposition.
Major Products Formed:
- Antimony(III) oxide
- Carbon dioxide
- Carbon monoxide
Scientific Research Applications
Antimony oxalate has several scientific research applications:
- Materials Science: It is used as a precursor in the synthesis of antimony-containing compounds and mixed crystal oxides .
- Chemistry: It serves as a reagent in various chemical reactions and studies involving antimony compounds.
- Biology and Medicine: While specific applications in biology and medicine are limited, antimony compounds, in general, have been studied for their potential therapeutic properties .
- Industry: this compound can be used in the production of antimony-based materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of antimony oxalate involves its ability to undergo oxidation and reduction reactions, which are crucial in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in materials science, it acts as a precursor that decomposes to form antimony oxide, which can then participate in further reactions to form complex materials .
Comparison with Similar Compounds
- Bismuth oxalate
- Cadmium oxalate
- Zirconium oxalate
Comparison: Antimony oxalate is unique due to its specific thermal decomposition properties and its role as a precursor in the synthesis of antimony-containing materials. Compared to bismuth oxalate and cadmium oxalate, this compound has distinct thermal stability and decomposition characteristics . Zirconium oxalate, on the other hand, has different coordination chemistry and applications in materials science .
Properties
IUPAC Name |
antimony(3+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Sb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPOELGNTXHPU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O12Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16455-98-4 | |
| Record name | Antimony oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
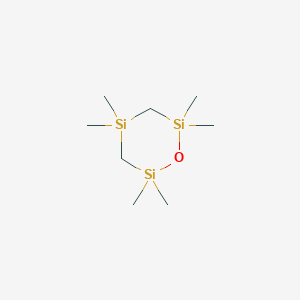
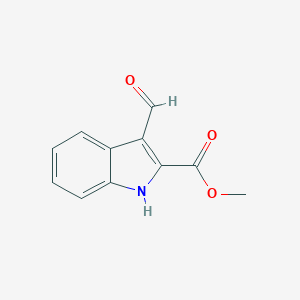
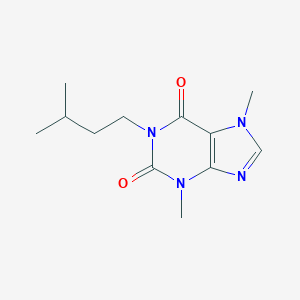


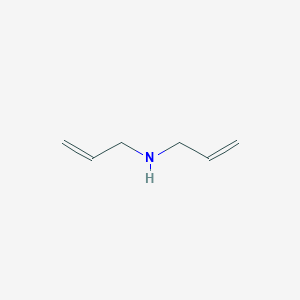
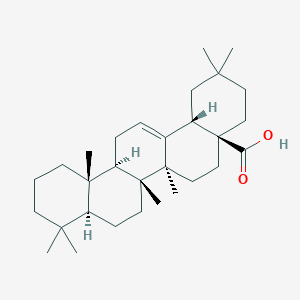
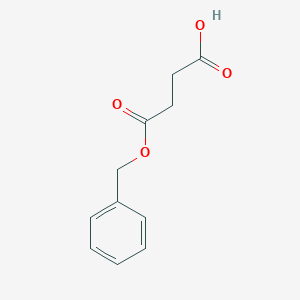
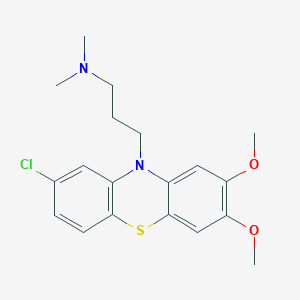
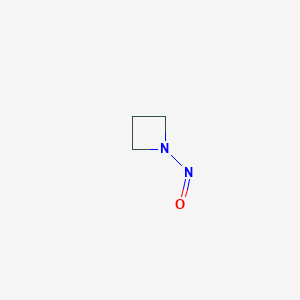
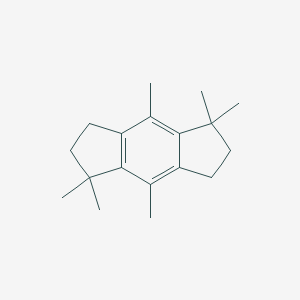
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
